

A Comparative Analysis of Caryophyllene Epoxide and Other Sesquiterpenes in Biological Assays

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Compound of Interest

Compound Name: Caryophyllene epoxide

Cat. No.: B084433

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This guide provides an objective comparison of the biological activities of **caryophyllene epoxide** and other notable sesquiterpenes, including β -caryophyllene, α -humulene, germacrene D, and farnesene. The information is supported by experimental data from various in vitro assays, with a focus on cytotoxic, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding of their mechanisms of action.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data from various biological assays, allowing for a direct comparison of the potency of **caryophyllene epoxide** and other sesquiterpenes. IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are presented to indicate efficacy.

Table 1: Comparative Cytotoxicity of Sesquiterpenes against Human Cancer Cell Lines (IC50 in μ M)

Sesquiterpene	MCF-7 (Breast)	HepG2 (Liver)	A549 (Lung)	HeLa (Cervical)	PC-3 (Prostate)
Caryophyllene Epoxide	24 µM/mL[1]	3.95 µM[1]	124.1 µg/mL (~563 µM)[2]	13.55 µM[1]	Not Specified[1]
β-Caryophyllene	>10 µg/mL (~49 µM)[3]	63.73 µg/mL (~312 µM)[4]	-	-	-
α-Humulene	~32 µg/mL (~157 µM)[5]	17.1 µg/mL (~84 µM)[6]	-	-	-
Germacrene D	-	-	-	Significant potential against HL-60 (leukemia) [7]	-
Farnesene	-	-	-	-	-

Note: Conversion from µg/mL to µM is dependent on the molecular weight of the specific compound.

Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenes

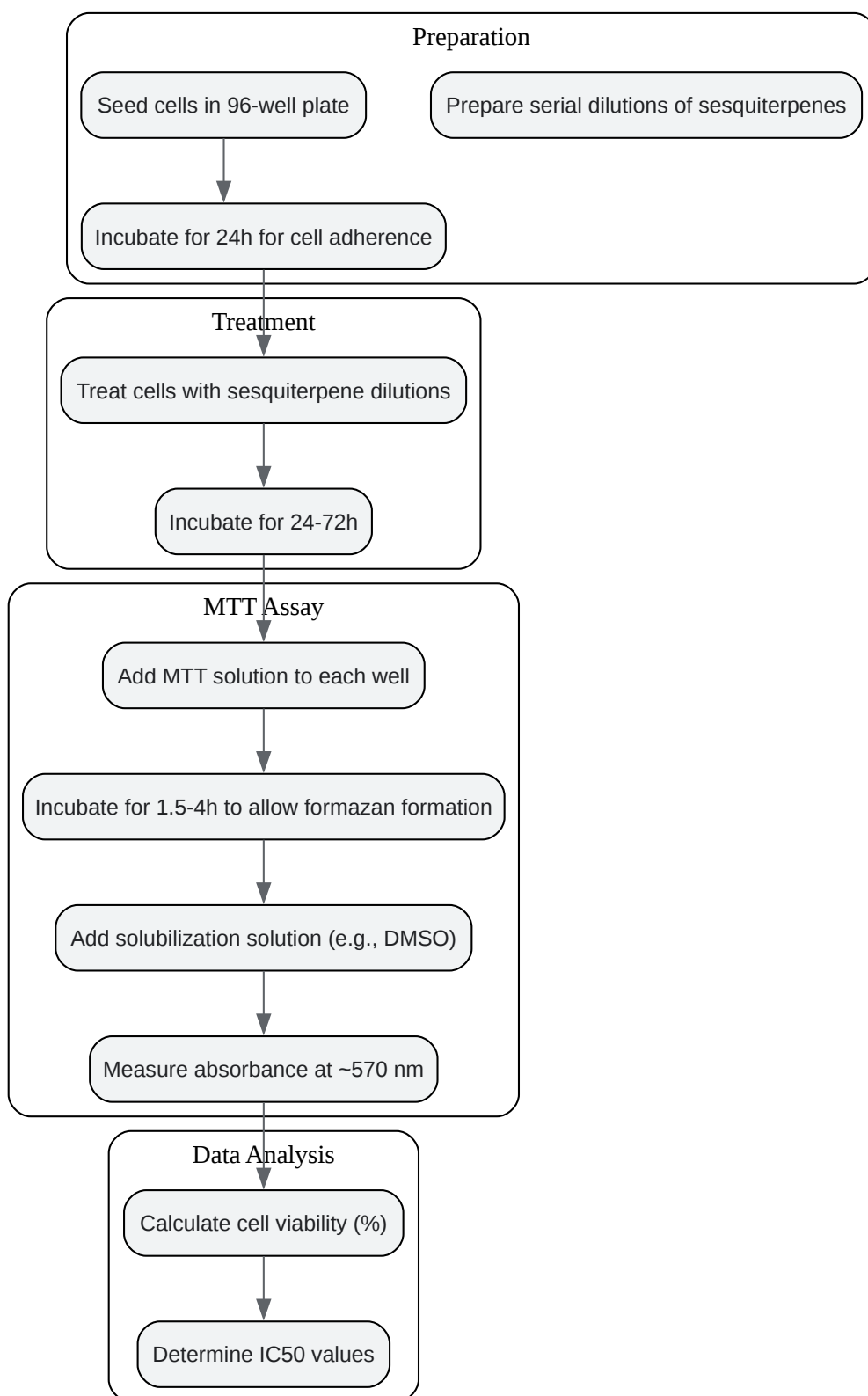
Sesquiterpene	Assay	Model	IC50 / Effective Concentration
Caryophyllene Epoxide	Inhibition of superoxide anion generation	Human neutrophils	IC50 = 11.22 μ M[8]
Inhibition of elastase release	Human neutrophils	IC50 = 23.53 μ M[8]	
Inhibition of LOX, COX-1, and COX-2	In vitro	IC50 = 1.67, 12.77, 13.43 μ g/mL[9]	
β -Caryophyllene	Carrageenan-induced paw edema	Wistar rats	0.025 - 0.1 ml/kg (in vivo)
LPS-induced inflammation	Human PBMCs	5 and 10 mg/kg (in vivo, reduces TNF and IL-1 β)	
α -Humulene	Carrageenan-induced paw edema	Mice	-
LPS-induced inflammation	THP-1 cells	60% inhibition of IL-6 at 100 μ M[10]	
Farnesene	Inhibition of Ca ²⁺ influx	Human neutrophils	IC50 = 1.2 μ M (fMLF-induced)[11]

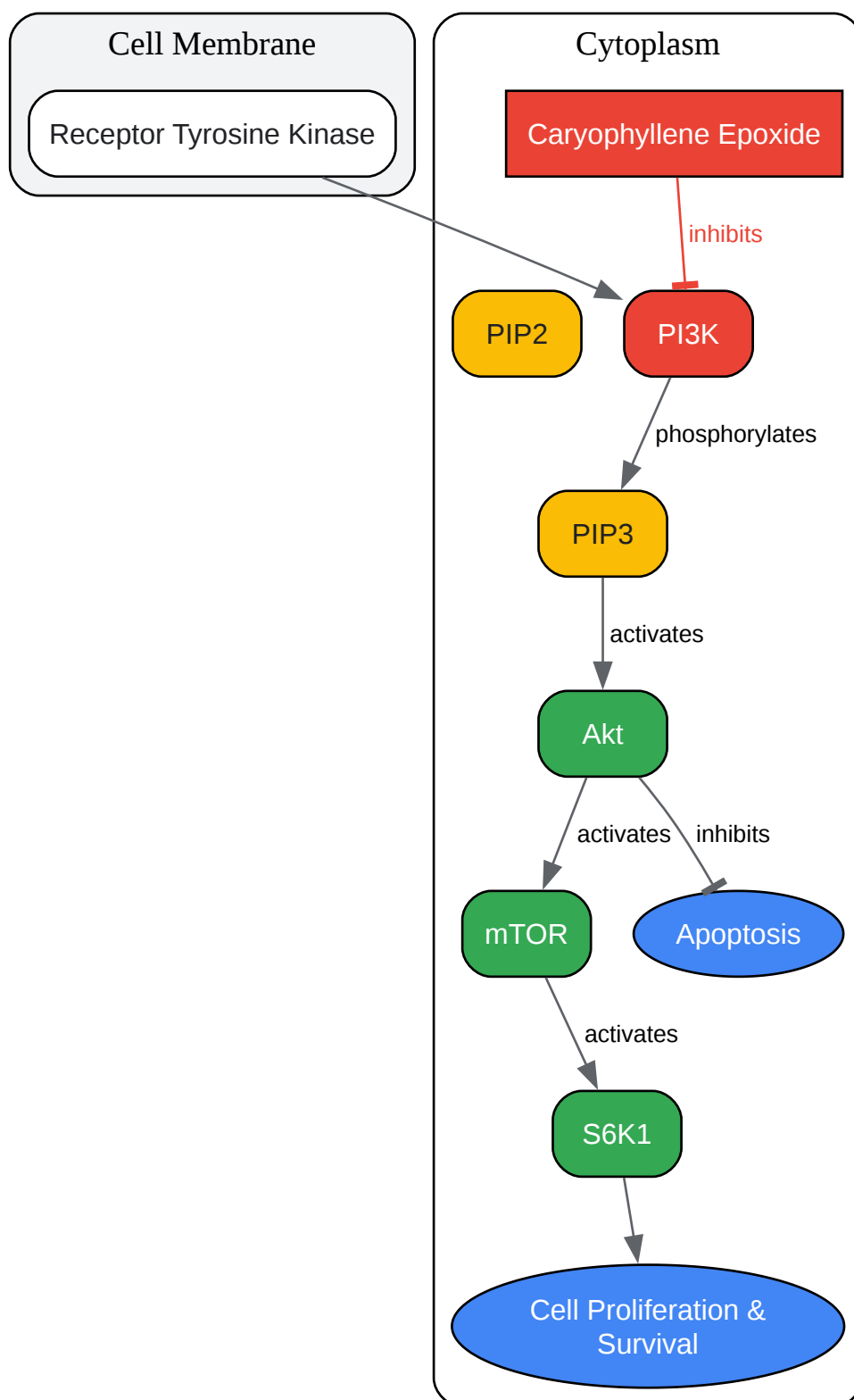
Table 3: Comparative Antimicrobial Activity of Sesquiterpenes (MIC)

Sesquiterpene	Staphylococcus aureus	Escherichia coli	Candida albicans
Caryophyllene Epoxide	-	-	-
β -Caryophyllene	3 μ M[12]	>14 μ M[12]	-
Germacrene D	0.16 - 0.31 mg/mL[13]	0.31 - 0.63 mg/mL[13]	-
Farnesene	-	-	-

Mandatory Visualization

The following diagrams illustrate a key experimental workflow and a critical signaling pathway modulated by **caryophyllene epoxide**.





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